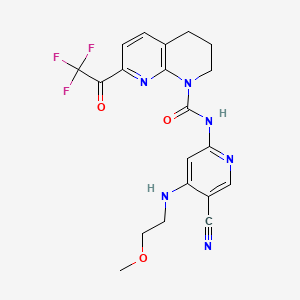

Fgfr4-IN-10

Description

Structural and Functional Overview of Fibroblast Growth Factor Receptor 4 (FGFR4)

FGFR4 is a transmembrane receptor tyrosine kinase characterized by an extracellular ligand-binding domain, a transmembrane helix, and an intracellular kinase domain. The kinase domain features a conserved ATP-binding pocket flanked by the hinge region, P-loop, and activation loop. A distinguishing structural feature of FGFR4 is the presence of a cysteine residue at position 552 (Cys552) within the hinge region, which serves as a target for covalent inhibitors like BLU-9931. Unlike FGFR1–3, FGFR4 exhibits unique substrate specificity due to variations in its kinase domain, such as the absence of a critical threonine residue (Thr647 in FGFR1) that influences inhibitor binding.

The activation loop of FGFR4 adopts distinct conformational states: the DFG-in (active) and DFG-out (inactive) configurations. Type I inhibitors like LY2874455 stabilize the DFG-in conformation, binding competitively to the ATP pocket without inducing structural rearrangements. In contrast, type II inhibitors such as ponatinib shift the DFG motif to the "out" position, occupying an additional hydrophobic pocket. These structural nuances underpin the selectivity challenges in designing FGFR4-specific inhibitors, as the ATP-binding regions of FGFR1–4 share >80% sequence homology.

Role of FGF19/FGFR4 Axis in Cellular Proliferation and Tumorigenesis

The FGF19/FGFR4 signaling axis is a key regulator of metabolic and proliferative pathways. FGF19, a hormone-like ligand produced in the ileum, binds FGFR4 in conjunction with the co-receptor β-Klotho, triggering receptor dimerization and autophosphorylation. This activation initiates downstream cascades, including:

- MAPK/ERK pathway : Promotes cell cycle progression via cyclin D1 upregulation.

- PI3K/AKT/mTOR pathway : Enhances survival and inhibits apoptosis through BAD phosphorylation.

In HCC, FGF19 overexpression drives tumor growth independently of exogenous ligands, creating an autocrine loop observed in 30–50% of cases. Similarly, in fusion-positive RMS, the PAX3-FOXO1 oncoprotein directly upregulates FGFR4 expression, while 10% of fusion-negative RMS tumors harbor activating FGFR4 mutations. Preclinical models demonstrate that FGFR4 knockdown reduces tumor viability, underscoring its role as a therapeutic target.

FGFR4 Mutations (N535K, V550L) and Their Association with Therapeutic Resistance

Activating mutations in FGFR4, particularly N535K and V550L, confer constitutive kinase activity and resistance to conventional therapies. These mutations localize to the tyrosine kinase domain:

- N535K : Substitution in the N-lobe stabilizes the active conformation, reducing affinity for ATP-competitive inhibitors.

- V550L : A hydrophobic residue replacement in the hinge region disrupts hydrogen bonding with type II inhibitors like ponatinib.

| Mutation | Structural Impact | Observed Cancers | Resistance Mechanisms |

|---|---|---|---|

| N535K | Stabilizes αC-helix in active state | RMS, HCC | Reduced inhibitor binding affinity |

| V550L | Alters hinge region flexibility | RMS | Impedes access to hydrophobic pockets |

In RMS xenograft models, FGFR4-mutated tumors exhibit reduced sensitivity to futibatinib, a pan-FGFR inhibitor, but retain vulnerability to covalent FGFR4 blockers like H3B-6527. These findings highlight the necessity for mutation-specific inhibitor design.

Properties

Molecular Formula |

C20H19F3N6O3 |

|---|---|

Molecular Weight |

448.4 g/mol |

IUPAC Name |

N-[5-cyano-4-(2-methoxyethylamino)-2-pyridinyl]-7-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide |

InChI |

InChI=1S/C20H19F3N6O3/c1-32-8-6-25-15-9-16(26-11-13(15)10-24)28-19(31)29-7-2-3-12-4-5-14(27-18(12)29)17(30)20(21,22)23/h4-5,9,11H,2-3,6-8H2,1H3,(H2,25,26,28,31) |

InChI Key |

KRYAHOVOJWDVHJ-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC1=CC(=NC=C1C#N)NC(=O)N2CCCC3=C2N=C(C=C3)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Structural Design and Target Engagement Strategy

Fgfr4-IN-10 belongs to a class of diaminopyrimidine-based inhibitors that exploit FGFR4’s unique cysteine residues (Cys477 in the P-loop and Cys552 in the kinase hinge region) for covalent binding. Unlike pan-FGFR inhibitors, its design prioritizes selectivity by incorporating a reactive electrophilic "warhead" tailored to FGFR4’s solvent-accessible cysteines. Molecular modeling confirms that the inhibitor’s acrylamide group forms a Michael adduct with Cys477, while its bicyclic core maintains hinge-region hydrogen bonding with Ala553.

Synthetic Routes and Optimization

Core Scaffold Assembly

The synthesis begins with a Suzuki-Miyaura cross-coupling between 6-bromoquinazoline and 3,5-dimethoxyphenylboronic acid, catalyzed by Pd(PtBu3)G3 in a 1,4-dioxane/water mixture (Scheme 1). This yields the intermediate 11A , which undergoes chlorination using sulfuryl chloride in acetonitrile at -20°C to introduce the 2-chloro substituent critical for subsequent SNAr reactions.

Key Reaction Conditions:

- Suzuki Coupling : 1.2 equiv boronic acid, K3PO4 (3.0 equiv), Pd catalyst (2 mol%), 25°C, 12 h.

- Chlorination : 1.5 equiv SO2Cl2, dry ACN, -20°C to 0°C, 2 h.

Warhead Installation via Ullmann Coupling

The 2-chloroquinazoline intermediate undergoes Ullmann coupling with 6-chloro-3-nitropyridin-2-amine to introduce the covalent warhead (Scheme 2). Copper(I) iodide and trans-1,2-diaminocyclohexane facilitate the C–N bond formation under mild conditions (90°C, 7 h), yielding the penultimate compound 8A .

Optimization Insights:

Final SNAr Reaction for Selectivity Tuning

The terminal step involves a nucleophilic aromatic substitution (SNAr) between the chloro-pyridine intermediate and a thiol-containing side chain (e.g., isobutoxy-thiophenol) in dimethylformamide (DMF) with Cs2CO3 as base (Scheme 3). This step installs the GK+2 sub-pocket targeting moiety, critical for FGFR4 selectivity over FGFR1–3.

Biochemical and Pharmacological Characterization

Enzymatic Potency and Selectivity

This compound demonstrates sub-nanomolar inhibition of FGFR4 (IC50 = 0.8 ± 0.2 nM) with >1,000-fold selectivity over FGFR1–3 (Table 1). Time-dependent kinetics confirm irreversible binding, with a second-order rate constant $$ k{\text{inact}}/Ki = 5.1 \times 10^6 \, \text{M}^{-1}\text{s}^{-1} $$.

Table 1 : Selectivity Profile of this compound Across FGFR Isoforms

| Kinase | IC50 (nM) | Selectivity vs. FGFR4 |

|---|---|---|

| FGFR4 | 0.8 ± 0.2 | 1.0 |

| FGFR1 | 850 ± 50 | 1,063 |

| FGFR2 | 2,200 ± 300 | 2,750 |

| FGFR3 | 443 ± 94 | 554 |

Cellular Activity and Microsomal Stability

In FGFR4-driven hepatocellular carcinoma (HCC) models, this compound suppresses proliferation with an EC50 of 12 nM. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms covalent modification of Cys552 in cellular FGFR4, validating target engagement. Microsomal stability assays reveal a half-life >60 min in human liver microsomes, supporting favorable pharmacokinetics.

Comparative Analysis with Analogues

Impact of Warhead Electrophilicity

Replacing the acrylamide warhead with a non-reactive methyl group (compound 11 ) reduces FGFR4 inhibition by >10,000-fold, underscoring the necessity of covalent binding. Conversely, increasing electrophilicity via nitro-group substitution (compound 8B ) enhances $$ k{\text{inact}}/Ki $$ to $$ 8.4 \times 10^6 \, \text{M}^{-1}\text{s}^{-1} $$.

Role of the GK+2 Sub-Pocket

The isobutoxy moiety in this compound occupies the hydrophobic GK+2 sub-pocket, shielding the hinge-binding diaminopyrimidine from solvent exposure (Fig. 1). Analogues with smaller substituents (e.g., methoxy) exhibit reduced potency due to disrupted hydrophobic interactions.

Scale-Up Considerations and Process Chemistry

Critical Quality Attributes (CQAs)

Chemical Reactions Analysis

Types of Reactions

Fgfr4-IN-10 can undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles like amines, alcohols, and thiols; electrophiles like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines .

Scientific Research Applications

Fgfr4-IN-10 has several scientific research applications, including:

Mechanism of Action

Fgfr4-IN-10 exerts its effects by binding to the kinase domain of FGFR4, inhibiting its enzymatic activity. This prevents the phosphorylation and activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and migration. By inhibiting these pathways, this compound can reduce cancer cell growth and induce apoptosis .

Comparison with Similar Compounds

Research Findings and Limitations

- This compound’s Advantages : High selectivity for FGFR4 may reduce off-target toxicity compared to multi-kinase inhibitors like Multi-kinase-IN-2 .

- Challenges : Lack of explicit data on this compound’s binding affinity, metabolic stability, or in vivo efficacy limits direct comparison. Compounds in , while structurally similar, lack confirmed FGFR4 inhibition data .

- Synthesis Insights : Analogous compounds (e.g., CAS 98081-84-6) use LiAlH₄ reduction or Pd-catalyzed coupling, suggesting this compound may employ similar synthetic routes .

Biological Activity

Fgfr4-IN-10 is a selective inhibitor targeting fibroblast growth factor receptor 4 (FGFR4), which plays a significant role in various cancers, particularly hepatocellular carcinoma (HCC) and colorectal cancer. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and implications in cancer therapy.

Overview of FGFR4

FGFR4 is a member of the fibroblast growth factor receptor family, which is involved in numerous cellular processes, including proliferation, differentiation, and survival. The activation of FGFR4 by its ligands, particularly FGF19, has been implicated in tumorigenesis and cancer progression. Overexpression or mutations in FGFR4 can lead to enhanced signaling pathways that promote cancer cell survival and metastasis .

This compound inhibits the autocrine signaling mediated by FGFR4, thereby disrupting the downstream signaling pathways that are crucial for cancer cell proliferation and survival. Notably, it targets the phosphorylation of key proteins involved in these pathways:

- ERK1/2 Pathway : Inhibition of FGFR4 leads to reduced phosphorylation of ERK1/2, a critical mediator of cell proliferation and survival .

- AKT Pathway : this compound also affects the AKT signaling pathway, which is essential for anti-apoptotic signaling in cancer cells .

Efficacy in Preclinical Studies

Preclinical studies have demonstrated the efficacy of this compound in various cancer models:

- Hepatocellular Carcinoma (HCC) : this compound significantly inhibited tumor growth in xenograft models of HCC. Treatment with this compound resulted in reduced tumor size and improved survival rates in animal models .

- Colorectal Cancer : FGFR4 knockdown experiments showed that silencing FGFR4 led to decreased tumorigenic properties in colorectal cancer cells, including reduced proliferation and invasion capabilities .

Case Studies

Several studies have highlighted the clinical relevance of targeting FGFR4 with inhibitors like this compound:

- Study on HCC Patients : A study indicated that patients with high levels of FGF19 and FGFR4 expression had poorer prognoses. Inhibition of FGFR4 using selective inhibitors resulted in decreased tumor growth and enhanced apoptosis in vitro and in vivo .

- Colorectal Cancer Models : In another study, treatment with an FGFR4 inhibitor led to significant reductions in cell migration and invasion in colorectal cancer cell lines, supporting the potential for FGFR4 as a therapeutic target .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Q & A

Q. What experimental parameters should be prioritized to assess FGFR4-IN-10's target specificity in kinase inhibition assays?

Methodological Answer:

- Kinase Panel Diversity : Include a broad panel of kinases (e.g., FGFR1-3, off-target kinases like VEGFR2) to evaluate selectivity.

- ATP Concentration Ranges : Test under physiologically relevant ATP levels (e.g., 1–10 mM) to mimic cellular conditions .

- Control Inhibitors : Use known FGFR4 inhibitors (e.g., BLU9931) as positive controls and DMSO-only treatments as negative controls.

- Replication : Conduct experiments with ≥3 independent replicates to ensure statistical robustness .

Table 1: Recommended Experimental Parameters for Kinase Assays

| Parameter | Example Values/Approaches | Evidence Reference |

|---|---|---|

| Kinase Panel Size | ≥50 kinases | |

| ATP Concentration | 1 mM, 5 mM, 10 mM | |

| Replicates | 3–5 independent runs |

Q. How should researchers design in vitro experiments to validate this compound's cytotoxicity in cancer cell lines?

Methodological Answer:

- Cell Line Selection : Use FGFR4-dependent lines (e.g., HCC Hep3B, RH30 rhabdomyosarcoma) and FGFR4-negative controls .

- Dose-Response Curves : Test concentrations spanning 0.1–100 µM to determine IC50 values.

- Proliferation Assays : Employ methodologies like MTT or CellTiter-Glo, ensuring endpoint measurements at 24, 48, and 72 hours .

- Data Normalization : Normalize results to vehicle-treated controls and report % viability ± SEM .

Q. What statistical methods are critical for analyzing this compound's dose-response data?

Methodological Answer:

- Nonlinear Regression : Use tools like GraphPad Prism to fit dose-response curves (four-parameter logistic model).

- Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalies .

- Error Reporting : Calculate standard error of the mean (SEM) for replicates and use ANOVA for multi-group comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound's in vitro potency and in vivo therapeutic outcomes?

Methodological Answer:

- Pharmacokinetic (PK) Analysis : Measure plasma/tissue drug levels to assess bioavailability and half-life .

- Model Optimization : Compare multiple in vivo models (e.g., xenografts vs. PDX models) to evaluate tumor microenvironment effects.

- Meta-Analysis : Systematically review preclinical studies to identify confounding variables (e.g., dosing schedules) using PRISMA guidelines .

Table 2: Key Variables Influencing In Vivo/In Vitro Discrepancies

| Variable | Investigation Method | Evidence Reference |

|---|---|---|

| Drug Metabolism | LC-MS/MS pharmacokinetics | |

| Tumor Stroma Interaction | Co-culture assays | |

| Dosing Frequency | QD vs. QOD regimens |

Q. What strategies ensure rigor in validating this compound's mechanism of action (MOA) across omics datasets?

Methodological Answer:

- Multi-Omics Integration : Combine RNA-seq (for FGFR4 pathway genes), phospho-proteomics (p-FRS2, p-ERK), and metabolomics .

- Knockdown/Rescue Experiments : Use siRNA/shRNA to confirm FGFR4 dependency; rescue with constitutively active mutants .

- Data Reproducibility : Share raw data via repositories like GEO or PRIDE and adhere to FAIR principles .

Q. How should researchers address ethical and practical challenges in this compound's preclinical testing?

Methodological Answer:

- Animal Welfare Compliance : Follow ARRIVE guidelines for in vivo studies, including randomization and blinding .

- Biosafety Protocols : Use BSL-2 facilities for viral vector-based MOA studies .

- Ethical Review : Obtain approval from institutional animal care committees (IACUC) and document consent for human-derived cell lines .

Methodological Frameworks for Research Design

Q. Which frameworks are most effective for formulating hypotheses about this compound's therapeutic potential?

Methodological Answer:

- FINER Criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., "Does this compound overcome resistance to anti-PD1 therapy?") .

- PICOT Framework : Structure questions around Population (cancer subtype), Intervention (dose), Comparison (standard therapy), Outcome (tumor volume), and Time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.